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Compound of Interest

Compound Name: Indolin-5-ol hydrobromide

CAS No.: 1221257-43-7

Cat. No.: B2756181

Get Quote

Executive Summary
This guide provides a technical analysis of the Fourier Transform Infrared (FTIR) spectral

characteristics of Indolin-5-ol hydrobromide (CAS: 1221257-43-7), a critical dihydro-indole

intermediate used in the synthesis of pharmaceutical agents and bioactive scaffolds.[1]

Distinguishing the hydrobromide salt from its free base (Indolin-5-ol, CAS: 2349-67-9) and its

oxidized aromatic impurity (5-Hydroxyindole, CAS: 1953-54-4) is a frequent challenge in

Quality Control (QC).[1] This guide outlines the diagnostic spectral shifts caused by protonation

of the secondary amine and provides a self-validating protocol for confirming salt formation.

Theoretical Framework: The Salt Shift Effect
The primary structural difference between Indolin-5-ol and its hydrobromide salt lies in the

protonation of the heterocyclic nitrogen (N1 position).[1] This transformation induces

predictable and drastic changes in the vibrational spectrum, serving as the primary "fingerprint"

for identity verification.
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Mechanism of Spectral Shift[1]
Protonation (Secondary Amine

Ammonium Ion):

Free Base: The secondary amine (

) exhibits a single, relatively sharp stretching vibration.[1]

HBr Salt: The nitrogen accepts a proton to form a quaternary ammonium cation (

). This introduces a strong, broad absorption band (the "Ammonium Band") due to strong
hydrogen bonding with the bromide counterion and crystal lattice effects.[1]

Aromatization (Impurity Detection):

Indoline (Dihydro): Contains a saturated C2-C3 bond, allowing for ring puckering and

distinct

C-H stretching.[1]

Indole (Aromatic): Contains a C2=C3 double bond, creating a fully planar aromatic system

with distinct C=C stretching modes.[1]

Comparative Spectral Data
The following table synthesizes diagnostic peak assignments. Note that while the phenolic O-H

stretch is present in all three, its appearance is heavily modified by the salt lattice in the HBr

form.

Table 1: Diagnostic FTIR Peaks (cm⁻¹)
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Functional
Group Mode

Indolin-5-ol

Hydrobromide

(Target)

Indolin-5-ol

(Free Base)

5-

Hydroxyindole

(Impurity)
Diagnostic Note

N-H Stretch

2400–3000

(Broad, Multi-

band)

3300–3400

(Single, Sharp)

3400–3450

(Sharp, intense)

Primary ID: The

salt shows a

massive

"Ammonium

Envelope"

obscuring C-H

regions.[1]

Ammonium Def.

[1] (

)

1580–1620

(Medium/Strong)
Absent Absent

Salt

Confirmation:

Specific to

protonated

secondary

amines.[1]

C2-C3 Mode Saturated (sp³) Saturated (sp³)
C=C Stretch

(~1570)

Distinguishes

Indoline (dihydro)

from Indole

(aromatic).[1]

Phenolic O-H

3200–3400

(Often overlaps

NH₂⁺)

3200–3500

(Broad)

3200–3400

(Broad)

Less diagnostic

due to H-bonding

variability.[1]

C-O Stretch 1200–1250 1200–1250 1190–1230

Phenolic carbon-

oxygen bond

remains stable.

[1]

Fingerprint

Distinct HBr

lattice bands

<800

Standard organic

fingerprint

Distinct aromatic

out-of-plane

bends

HBr salts often

show crystal

packing bands in

far IR.[1]
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Analyst Insight: The most common error is misidentifying the broad ammonium band (2400-

3000 cm⁻¹) as "wet" sample (water O-H).[1] In the HBr salt, this broadness is intrinsic and

indicates successful salt formation.[1]

Experimental Protocol: Self-Validating Identification
To ensure data integrity, the following protocol uses a "Split-Sample" approach to verify the salt

form chemically within the FTIR workflow.

Methodology: The "Base-Shift" Validation
This protocol confirms that the sample is indeed the salt form by chemically reverting a small

portion to the free base in situ and observing the spectral shift.

Reagents:

Sample: Indolin-5-ol Hydrobromide (~5 mg)[1]

Matrix: Spectroscopic Grade KBr (dry)[1]

Reagent: 1M NaOH (1 drop), Methanol.[1]

Step-by-Step Workflow:

Sample A (Reference): Prepare a standard KBr pellet (1% w/w) of the received sample.

Record Spectrum A.

Check: Look for the broad ammonium band (2400-3000 cm⁻¹).[1]

Sample B (Base Reversion):

Dissolve 10 mg of sample in 0.5 mL Methanol.
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Add 1 drop of 1M NaOH (neutralizes HBr).[1]

Evaporate solvent gently under N₂.[1]

Prepare KBr pellet of residue.[1] Record Spectrum B.

Comparison:

Overlay Spectrum A and B.[1]

Pass Criteria: Spectrum B must show the disappearance of the 1600 cm⁻¹ ammonium

bend and the appearance of a sharp >N-H stretch at ~3350 cm⁻¹.

Visual Workflow Diagram
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Start: Unknown Sample
(Indolin-5-ol HBr Candidate)

Prep Sample A:
Direct KBr Pellet

Prep Sample B:
Neutralize w/ NaOH -> Dry

Scan A (Salt Form):
Observe Broad NH2+ Band

(2400-3000 cm-1)

Scan B (Free Base):
Observe Sharp NH Band

(~3350 cm-1)

Overlay Spectra A & B

Did NH2+ band disappear
and Sharp NH appear?

PASS: Identity Confirmed
(HBr Salt)

Yes

FAIL: Sample is likely
already Free Base or Impure

No

Click to download full resolution via product page

Caption: Figure 1. Self-validating FTIR workflow to distinguish Indolin-5-ol HBr from its free

base.

Critical Quality Attributes (CQAs)
When evaluating Indolin-5-ol Hydrobromide from suppliers, prioritize these spectral features:

Absence of 1570 cm⁻¹ C=C Band: A sharp peak here indicates oxidation to 5-Hydroxyindole.

[1] Indolines should be relatively transparent in this specific aromatic region compared to
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indoles.

Water Content Interference: The HBr salt is hygroscopic. If the region 3200-3600 cm⁻¹ is a

featureless blob, dry the sample at 40°C under vacuum and re-scan.[1] The phenolic O-H

should be distinguishable from the ammonium band in a dry sample.

Fingerprint Region (700-900 cm⁻¹): Look for consistency in out-of-plane C-H bending. 1,2,4-

trisubstituted benzene rings (like 5-hydroxyindoline) typically show strong bands at 800-850

cm⁻¹ (two adjacent Hydrogens).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Eseroline | C13H18N2O | CID 119198 - PubChem [pubchem.ncbi.nlm.nih.gov]

2. Indolin-5-ol hydrobromide/CAS:1221257-43-7-HXCHEM [hxchem.net]

3. CAS 1221257-43-7 | Indolin-5-ol hydrobromide - Synblock [synblock.com]

4. indolin-5-ol hydrobromide | CymitQuimica [cymitquimica.com]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://webbook.nist.gov/cgi/cbook.cgi?ID=C1953544&Type=IR-SPEC
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://cdnsciencepub.com/doi/abs/10.1139/v60-005
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://www.benchchem.com/product/b2756181/docs?utm_src=pdf-body#technical-comparison-guide-ftir-characterization-of-indolin-5-ol-hydrobromide
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://www.hxchem.net/dictionarye/1221257-43-7.html
https://www.synblock.com/product/1221257-43-7.html
https://cymitquimica.com/es/productos/IN-DA0016SD/1221257-43-7/indolin-5-ol-hydrobromide/
https://www.aablocks.com/prods/name/I?page=23
https://www.a2bchem.com/1221257-43-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/1221257-43-7
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://pubchem.ncbi.nlm.nih.gov/compound/5-Hydroxyindole
https://www.benchchem.com/product/b2756181?utm_src=pdf-custom-synthesis#bc-rfq
https://pubchem.ncbi.nlm.nih.gov/compound/Eseroline
https://www.hxchem.net/dictionarye/1221257-43-7.html
https://www.synblock.com/product/1221257-43-7.html
https://cymitquimica.com/es/productos/IN-DA0016SD/1221257-43-7/indolin-5-ol-hydrobromide/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2756181?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


5. aablocks.com [aablocks.com]

6. a2bchem.com [a2bchem.com]

7. 5-Hydroxyindole | C8H7NO | CID 16054 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Technical Comparison Guide: FTIR Characterization of
Indolin-5-ol Hydrobromide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2756181/docs#technical-comparison-guide-ftir-
characterization-of-indolin-5-ol-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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